

Quantifying Protein Expression with Texas Red: Application Notes and Protocols

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Compound of Interest

Compound Name: *Texas Red*

Cat. No.: *B559581*

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Introduction

Texas Red, a bright red-fluorescent dye, is a powerful tool for quantifying protein expression in various biological applications.[1][2][3] Its strong fluorescence, photostability, and ability to be conjugated to biomolecules like antibodies make it a reliable choice for researchers.[1][3] This document provides detailed application notes and protocols for utilizing **Texas Red** in protein quantification studies, with a focus on immunofluorescence, flow cytometry, and western blotting.

Texas Red is a sulforhodamine 101 acid chloride dye that emits a vibrant red fluorescence. It can be excited by various laser lines, with an excitation peak at approximately 595 nm and an emission peak around 615 nm. This makes it suitable for multiplexing with other fluorophores in multicolor imaging experiments. Its good photostability allows for reliable and reproducible imaging over extended periods.

Key Applications

Texas Red and its conjugates are versatile and can be used in a variety of techniques to quantify protein expression:

- **Immunofluorescence:** **Texas Red**-labeled antibodies are widely used to detect and quantify the expression and subcellular localization of specific proteins in fixed cells and tissue

sections.

- **Flow Cytometry:** In flow cytometry, **Texas Red** conjugates can be used to label and quantify cell populations based on the expression of specific surface or intracellular proteins.
- **Western Blotting:** While less common than chemiluminescent methods, fluorescently labeled secondary antibodies, including those with **Texas Red** or spectrally similar dyes, can be used for quantitative western blotting, allowing for the detection of multiple proteins on the same blot.

Data Presentation

Quantitative data obtained from experiments using **Texas Red** should be meticulously recorded and presented for clear interpretation and comparison.

Parameter	Value	Reference
Excitation Maximum	~595 nm	
Emission Maximum	~615 nm	
Extinction Coefficient	~85,000 cm ⁻¹ M ⁻¹	
Quantum Yield	~0.93	

Application	Typical Quantitative Readout
Immunofluorescence	Mean Fluorescence Intensity (MFI), Corrected Total Cell Fluorescence (CTCF)
Flow Cytometry	Mean Fluorescence Intensity (MFI), Percentage of Positive Cells
Western Blotting	Integrated Density of Protein Bands

Experimental Protocols

Protocol 1: Antibody Conjugation to Texas Red

This protocol outlines the general steps for conjugating an antibody to **Texas Red** using a commercially available kit. Always refer to the specific manufacturer's instructions for optimal results.

Materials:

- Purified antibody in an amine-free buffer (e.g., PBS)
- **Texas Red** conjugation kit (containing **Texas Red** mix, modifier reagent, and quencher reagent)
- Micropipettes and tips
- Microcentrifuge tubes

Procedure:

- **Antibody Preparation:** Ensure the antibody is at an optimal concentration (typically 0.5-5 mg/ml) in an amine-free buffer at a pH of 6.5-8.5. Buffers containing primary amines (like Tris) or thiols should be avoided.
- **Modifier Addition:** Add 1 µl of the Modifier reagent for every 10 µl of the antibody to be labeled and mix gently.
- **Conjugation Reaction:**
 - Pipette the antibody-modifier mixture directly onto the lyophilized **Texas Red** mix.
 - Resuspend gently by pipetting up and down a few times.
 - Incubate the reaction for 3 hours at room temperature (20-25°C) in the dark. Longer incubation times are also acceptable.
- **Quenching:** Add 1 µl of the Quencher reagent for every 10 µl of antibody used and mix gently.
- **Final Product:** The **Texas Red**-conjugated antibody is ready for use after 30 minutes. No purification is required.

- Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a preservative or storing in aliquots at -20°C.

Protocol 2: Immunofluorescence Staining of Cultured Cells

This protocol provides a general procedure for immunofluorescent staining of adherent cells using a **Texas Red**-conjugated antibody.

Materials:

- Cultured cells grown on coverslips or in chamber slides
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking buffer (e.g., 1-5% BSA or normal serum in PBS)
- **Texas Red**-conjugated primary or secondary antibody
- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium

Procedure:

- Cell Fixation:
 - Wash the cells twice with PBS.
 - Fix the cells with 4% PFA for 15 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets):

- Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.
- Wash the cells three times with PBS.
- Blocking:
 - Incubate the cells with blocking buffer for 60 minutes at room temperature to reduce non-specific antibody binding.
- Antibody Incubation:
 - Dilute the **Texas Red**-conjugated antibody in the blocking buffer to the predetermined optimal concentration.
 - Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Washing:
 - Wash the cells three times with PBS for 5 minutes each, protected from light.
- Counterstaining (Optional):
 - Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
 - Wash the cells twice with PBS.
- Mounting:
 - Mount the coverslips onto microscope slides using an antifade mounting medium.
 - Seal the edges of the coverslip with nail polish.
- Imaging and Analysis:
 - Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter set for **Texas Red** (Excitation: ~595 nm, Emission: ~615 nm).
 - Quantify the fluorescence intensity using image analysis software.

Protocol 3: Flow Cytometry Analysis

This protocol describes the staining of cells in suspension for flow cytometric analysis using a **Texas Red**-conjugated antibody.

Materials:

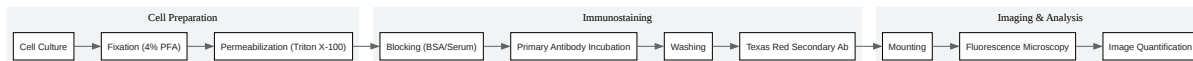
- Single-cell suspension
- Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA)
- Fc block (optional, to prevent non-specific binding to Fc receptors)
- **Texas Red**-conjugated antibody
- FACS tubes

Procedure:

- Cell Preparation:
 - Harvest cells and prepare a single-cell suspension.
 - Wash the cells with Flow Cytometry Staining Buffer.
 - Resuspend the cells to a concentration of 1×10^6 cells/100 μ L.
- Fc Blocking (Optional):
 - Incubate the cells with an Fc blocking reagent for 15 minutes at room temperature to minimize non-specific antibody binding.
- Staining:
 - Add the predetermined optimal amount of the **Texas Red**-conjugated antibody to the cell suspension.
 - Vortex gently and incubate for 30 minutes at room temperature in the dark.

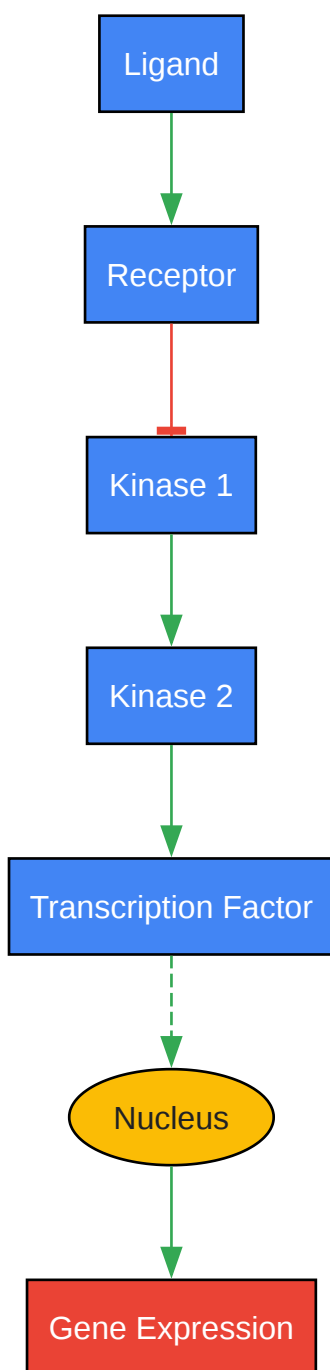
- Washing:
 - Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer by centrifugation.
- Resuspension:
 - Resuspend the cells in 200-400 μ L of Flow Cytometry Staining Buffer for analysis.
- Data Acquisition and Analysis:
 - Analyze the stained cells on a flow cytometer equipped with a laser that can excite **Texas Red** (e.g., 561 nm or 594 nm).
 - Quantify the mean fluorescence intensity (MFI) and the percentage of positive cells.

Visualizations



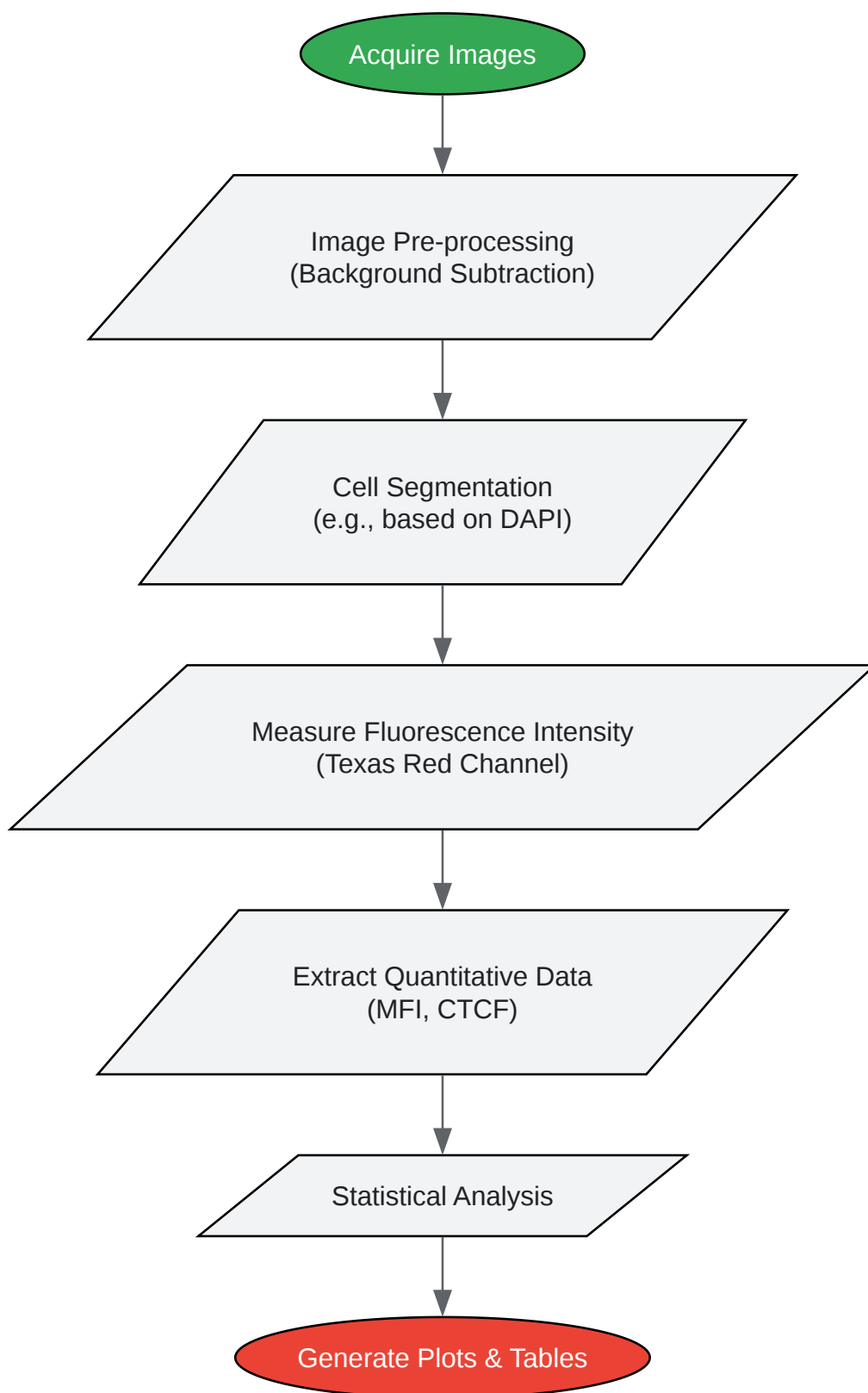
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Caption: Immunofluorescence Staining Workflow.



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Caption: Hypothetical Signaling Pathway.



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Caption: Image Analysis Workflow.

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References

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